3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of three chlorine atoms and a benzyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-1H-1,2,4-triazole: Lacks the benzyl group present in 3,5-dichloro-1-(4-chlorobenzyl)-1H-1,2,4-triazole.
4-chlorobenzyl-1H-1,2,4-triazole: Lacks the additional chlorine atoms on the triazole ring.
1,2,4-triazole: The parent compound without any substitutions.
Uniqueness
This compound is unique due to the presence of both the benzyl group and multiple chlorine atoms, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6Cl3N3 |
---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,5-dichloro-1-[(4-chlorophenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H6Cl3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
InChI Key |
ZIHKWCOODBEWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.